3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene

Übersicht

Beschreibung

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene, commonly known as chlordane, is a synthetic organic compound that has been extensively studied for its biological activity and toxicological profile. This compound is primarily recognized for its use as a pesticide, particularly in agricultural applications. However, its biological effects extend beyond pest control, impacting human health and environmental systems.

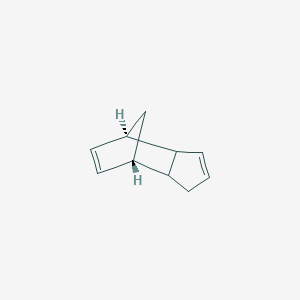

Chemical Structure and Properties

Chemical Formula: C10H12

Molecular Weight: 132.2023

CAS Registry Number: 933-60-8

The structure of this compound is characterized by a complex arrangement of carbon atoms with multiple stereocenters, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to disrupt endocrine functions and alter cellular signaling pathways. Studies have shown that this compound can affect the following systems:

- Endocrine Disruption: Chlordane has been implicated in altering hormone levels and disrupting normal endocrine functions. Its structural similarity to natural hormones allows it to bind to hormone receptors, leading to adverse physiological effects.

- Neurotoxicity: Research indicates that exposure to chlordane can result in neurotoxic effects due to its action on neurotransmitter systems. It has been associated with changes in behavior and neurological function in animal models.

Toxicological Studies

A variety of studies have assessed the toxicological impacts of this compound. Key findings include:

- Acute Toxicity: Acute exposure studies in rodents have established a lethal dose (LD50) indicating significant toxicity levels. The compound exhibits high acute toxicity via oral and dermal routes.

- Chronic Exposure Effects: Long-term exposure studies have revealed potential carcinogenic effects and reproductive toxicity. The International Agency for Research on Cancer (IARC) has classified chlordane as possibly carcinogenic to humans based on sufficient evidence from animal studies .

Case Studies

- Animal Studies: A study conducted by Khasawinah et al. (1989) observed hematological changes in rats exposed to varying concentrations of chlordane. The results indicated a no-observed-adverse-effect level (NOAEL) of 0.1 mg/m³ and a lowest-observed-adverse-effect level (LOAEL) of 1.0 mg/m³ for hepatocellular hypertrophy .

- Human Health Impact: Epidemiological studies have linked chlordane exposure with various health issues in humans, including increased rates of certain cancers and reproductive disorders. A cohort study revealed elevated risks for liver cancer among individuals with high exposure levels .

Data Summary Table

Eigenschaften

IUPAC Name |

(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-AFWXGSBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC2C1[C@H]3C[C@@H]2C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.